molecular formula C22H20N2O4 B2867620 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide CAS No. 1105243-90-0

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B2867620
CAS No.: 1105243-90-0
M. Wt: 376.412
InChI Key: AUQNLFZGFZVKID-UHFFFAOYSA-N
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Description

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound features a benzofuran moiety, an isoxazole ring, and a methoxyphenethyl group, making it a molecule of interest in various fields of scientific research.

Mechanism of Action

Target of Action

Benzofuran compounds, a class to which this compound belongs, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some benzofuran compounds have been shown to inhibit the activity of certain enzymes, thereby disrupting the biochemical pathways in which these enzymes are involved .

Biochemical Pathways

Given the broad range of biological activities exhibited by benzofuran compounds, it is likely that this compound affects multiple pathways . For example, its anti-tumor activity suggests that it may interfere with pathways involved in cell proliferation and survival .

Result of Action

Given its potential anti-tumor, antibacterial, anti-oxidative, and anti-viral activities , it is likely that this compound induces a variety of changes at the molecular and cellular levels. For example, it may induce cell death in tumor cells, inhibit bacterial growth, reduce oxidative stress, or prevent viral replication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized by the body. For example, certain benzofuran compounds have been shown to undergo rearrangement under specific conditions, such as exposure to UV light . This suggests that environmental factors could potentially influence the action and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multi-step organic reactions. The general synthetic route may include:

    Formation of Benzofuran: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions.

    Isoxazole Formation: The isoxazole ring can be formed via cycloaddition reactions involving nitrile oxides and alkenes.

    Acetamide Formation: The final step involves the coupling of the benzofuran-isoxazole intermediate with 2-methoxyphenethylamine under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.

    Reduction: Reduction reactions can occur at the isoxazole ring.

    Substitution: Substitution reactions may take place at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may lead to partially or fully reduced isoxazole rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-hydroxyphenethyl)acetamide
  • 2-(5-(benzofuran-2-yl)isoxazol-3-yl)-N-(2-chlorophenethyl)acetamide

Uniqueness

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-26-18-8-4-2-6-15(18)10-11-23-22(25)14-17-13-21(28-24-17)20-12-16-7-3-5-9-19(16)27-20/h2-9,12-13H,10-11,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUQNLFZGFZVKID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CC2=NOC(=C2)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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